molecular formula C19H16F3NO2 B4042270 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline

2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline

Cat. No.: B4042270
M. Wt: 347.3 g/mol
InChI Key: CQSIVRUQMLQREN-UHFFFAOYSA-N
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Description

2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline is a synthetic organic compound that features a quinoline core structure with a trifluoromethyl-substituted phenoxyethoxy side chain

Scientific Research Applications

2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core.

Mechanism of Action

The mechanism of action of 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline
  • 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]isoquinoline
  • 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]naphthalene

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2/c1-13-8-9-14-4-2-7-17(18(14)23-13)25-11-10-24-16-6-3-5-15(12-16)19(20,21)22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIVRUQMLQREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCOC3=CC=CC(=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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